molecular formula C24H24N4O3 B2901026 2-[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one CAS No. 2380183-13-9

2-[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one

Cat. No. B2901026
CAS RN: 2380183-13-9
M. Wt: 416.481
InChI Key: HNQACSCRRAOFQB-UHFFFAOYSA-N
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Description

2-[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one, also known as PAP-1, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

2-[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one acts as a modulator of ion channels, specifically the transient receptor potential vanilloid 1 (TRPV1) channel. This channel is involved in the perception of pain and temperature, and 2-[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one has been found to selectively enhance the activity of this channel. This leads to an increase in the release of neurotransmitters such as glutamate and substance P, which can result in changes in neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one are varied and complex. In addition to its effects on the nervous system, 2-[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one has also been found to modulate the activity of other ion channels, including the voltage-gated potassium channel Kv1.3. This channel is involved in the regulation of immune function, and 2-[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one has been found to inhibit its activity. This makes 2-[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one a potential therapeutic agent for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the key advantages of 2-[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one is its selectivity for certain ion channels. This allows researchers to investigate the specific effects of modulating these channels, without affecting other channels or systems. However, one of the limitations of 2-[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one is its complex synthesis method, which can make it difficult to obtain in large quantities. Additionally, the effects of 2-[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one can be highly dependent on the experimental conditions, which can make it challenging to interpret the results of experiments.

Future Directions

There are many potential future directions for research on 2-[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one. One area of interest is the investigation of its effects on other ion channels and systems, including those involved in cardiovascular function and cancer. Additionally, there is potential for the development of new therapeutic agents based on the structure of 2-[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one. Finally, further research is needed to fully understand the mechanisms underlying the effects of 2-[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one, and to optimize its use as a tool for scientific research.

Synthesis Methods

The synthesis of 2-[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one involves a multi-step process that begins with the preparation of the key intermediate, 3-(4-phenyloxan-4-yl)azetidin-2-one. This intermediate is then reacted with 2-chloro-6-(4-pyridinyl)-3-(trifluoromethyl)pyridazine to form the final product, 2-[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one. The synthesis of 2-[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

2-[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one has been studied extensively for its potential applications in scientific research. One of the key areas of research has been the investigation of its effects on the nervous system. 2-[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one has been found to modulate the activity of certain ion channels in neurons, which can lead to changes in neuronal excitability and synaptic transmission. This makes 2-[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one a valuable tool for investigating the mechanisms underlying various neurological disorders.

properties

IUPAC Name

2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c29-22-7-6-21(18-8-12-25-13-9-18)26-28(22)20-16-27(17-20)23(30)24(10-14-31-15-11-24)19-4-2-1-3-5-19/h1-9,12-13,20H,10-11,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQACSCRRAOFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)N4C(=O)C=CC(=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

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